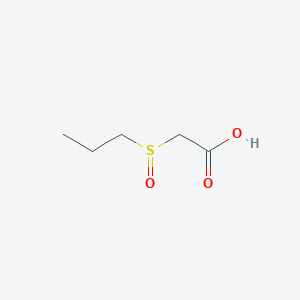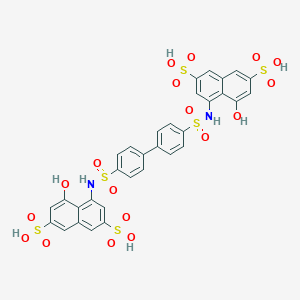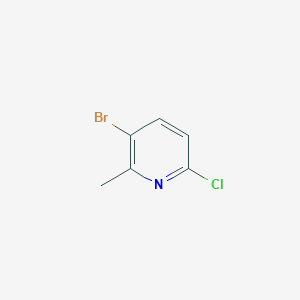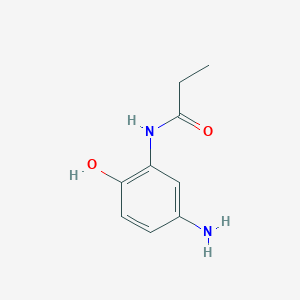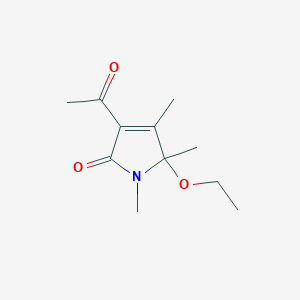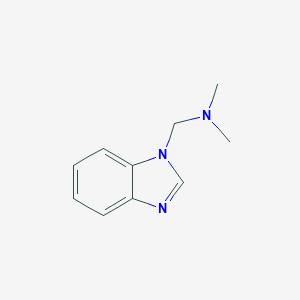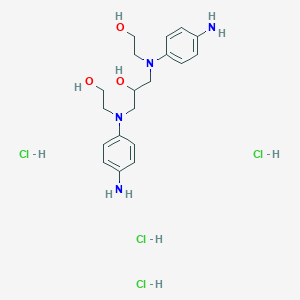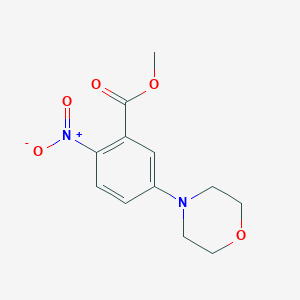
9-Deoxo-12-deoxy-9,12-epoxyerythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Deoxo-12-deoxy-9,12-epoxyerythromycin, also known as Erythromycin A enol ether, is a macrolide antibiotic that is derived from the bacterium Saccharopolyspora erythraea. This antibiotic is widely used in clinical practice due to its broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and some atypical pathogens.
Mechanism of Action
The mechanism of action of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin is similar to other macrolide antibiotics. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and may be useful in the treatment of inflammatory conditions. Additionally, this antibiotic has been shown to have immunomodulatory effects, including the modulation of T cell responses and the inhibition of nitric oxide production.
Advantages and Limitations for Lab Experiments
One advantage of using 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in lab experiments is its broad-spectrum antimicrobial activity, making it useful for studying the effects of antibiotics on various bacterial pathogens. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation and potential treatments for inflammatory conditions. One limitation of using this antibiotic in lab experiments is its potential toxicity to mammalian cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 9-Deoxo-12-deoxy-9,12-epoxyerythromycin. One direction is the development of new derivatives with improved potency and reduced toxicity. Additionally, further studies are needed to fully understand the immunomodulatory effects of this antibiotic and its potential use in the treatment of inflammatory conditions. Finally, research is needed to explore the potential use of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin in combination with other antibiotics to improve treatment outcomes and reduce the development of antibiotic resistance.
Synthesis Methods
The synthesis of 9-Deoxo-12-deoxy-9,12-epoxyerythromycin involves the chemical modification of erythromycin A. The synthesis method includes the introduction of a double bond at C6-C7, followed by the oxidation of the C12 hydroxyl group to a ketone, and finally, the reduction of the ketone to an enol ether. This synthesis method yields a product that is structurally similar to erythromycin A but with improved stability and potency.
Scientific Research Applications
9-Deoxo-12-deoxy-9,12-epoxyerythromycin has been extensively studied for its antimicrobial activity against various bacterial pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Legionella pneumophila. Additionally, this antibiotic has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease and other inflammatory conditions.
properties
CAS RN |
134108-11-5 |
|---|---|
Product Name |
9-Deoxo-12-deoxy-9,12-epoxyerythromycin |
Molecular Formula |
C37H65NO12 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
(1R,2R,5R,6S,7S,8R,11R,12S,13S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27-,28+,29+,31+,32-,34+,35?,36-,37-/m1/s1 |
InChI Key |
SLHPXIYHGWPYGO-IKACPNRHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2(C(=O)[C@H]([C@@H](O2)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |
SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
Canonical SMILES |
CCC1C2(C(=O)C(C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |
synonyms |
9-deoxo-12-deoxy-9,12-epoxyerythromycin A 69328 A-69328 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




